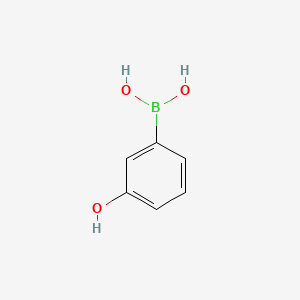
3-Hydroxyphenylboronic acid
Cat. No. B1301963
Key on ui cas rn:
87199-18-6
M. Wt: 137.93 g/mol
InChI Key: WFWQWTPAPNEOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06943159B1
Procedure details


A stirred solution of 3-aminophenylboronic acid hemisulfate (6.2 g; 33.3 mmol) and 50% H2SO4 (3.7 ml; 33.3 mmol) in H2O (100 ml) at −2° C. was solution of NaNO2 (2.5 g; 36.3 mmol) in H2O (20 ml) over 1 h. The reaction mixture was slowly added to a stirred solution of conc. H2SO4 (25 ml) in H2O (20 ml) at reflux. After complete addition, the reaction mixture was refluxed for 30 min., cooled, added activated charcoal, heated to reflux, cooled and filtered through celite. The filtrate was saturated with NaCl (s), filtered and extracted with Et2O (5×100 ml). The combined organic fractions were dried (Na2SO4) and evaporated to dryness to give 4.3 g (94%) product.
Name
3-aminophenylboronic acid hemisulfate
Quantity
6.2 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
S(O)(O)(=O)=O.N[C:7]1[CH:8]=[C:9]([B:13]([OH:15])[OH:14])[CH:10]=[CH:11][CH:12]=1.NC1C=C(B(O)[OH:24])C=CC=1.OS(O)(=O)=O.N([O-])=O.[Na+].C>O>[OH:24][C:7]1[CH:8]=[C:9]([B:13]([OH:15])[OH:14])[CH:10]=[CH:11][CH:12]=1 |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
3-aminophenylboronic acid hemisulfate
|
|
Quantity
|
6.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(O)O.NC=1C=C(C=CC1)B(O)O.NC=1C=C(C=CC1)B(O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −2° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
over 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was refluxed for 30 min.
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with Et2O (5×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic fractions were dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=C(C=CC1)B(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.3 g | |
| YIELD: PERCENTYIELD | 94% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

